2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Overview
Description
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a compound that has been the subject of various chemical studies. It belongs to a class of compounds known for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid often involves multi-step chemical processes. For instance, the synthesis of related compounds, such as 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, typically includes the condensation of key precursors such as thiourea, oxopentanoic acid, and substituted aldehydes (Mokale et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For example, a study on 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, a similar compound, revealed the presence of strong intramolecular hydrogen bonding (Dobbin et al., 1993).
Chemical Reactions and Properties
The chemical reactions of these compounds involve various transformations and reactions, such as condensation with thiourea and aldehydes, as seen in the synthesis of related compounds. The presence of specific functional groups in their structure enables a wide range of chemical reactions.
Physical Properties Analysis
Compounds like 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically exhibit distinct physical properties, which can be characterized by methods like DSC-TGA (Differential Scanning Calorimetry-Thermogravimetric Analysis) and other spectroscopic techniques. For instance, similar uracil derivatives were studied for their thermal stability using DSC-TGA (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds often include reactivity with various reagents and potential biological activities. For example, related compounds have shown significant anti-inflammatory activity in pharmacological studies (Mokale et al., 2010).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Characterization of Novel Compounds :A study by Sridhara et al. (2011) detailed the synthesis and characterization of new 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. The structures of these compounds were confirmed by spectral data, and their antimicrobial activities were investigated, with several compounds exhibiting good activity against microbes (Sridhara et al., 2011).
Antimicrobial Properties :Similarly, Salvi et al. (2010) synthesized and tested a range of substituted 3-(Phthalazine‐1‐ylamino)alkanoic Acid containing Imidoxy moiety for antimicrobial activities. These compounds were assessed for their ability to inhibit microbial growth, contributing to the understanding of the potential therapeutic applications of these compounds (Salvi et al., 2010).
Analytical and Quality Control Methods
Quality Control of Active Pharmaceutical Ingredients :Zubkov et al. (2016) discussed the analytical methods suitable for quality control of promising active pharmaceutical ingredients, specifically focusing on 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. This research is crucial for ensuring the quality and efficacy of pharmaceutical products derived from compounds like 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (Zubkov et al., 2016).
Synthesis and Structural Analysis
Study of Hydrogen Bonding :Dobbin et al. (1993) conducted a comprehensive study on hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and related compounds. The research involved synthesizing these compounds and analyzing their structures through X-ray crystallography and NMR spectroscopy, contributing to a deeper understanding of the chemical properties of these substances (Dobbin et al., 1993).
properties
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACAKXDXYHEHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963512 | |
Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
CAS RN |
4615-94-5 | |
Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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